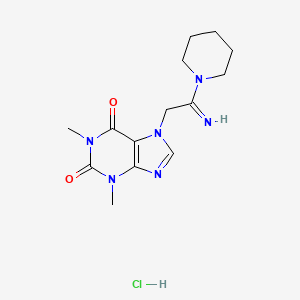
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is a complex organic compound that features a piperidine ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperidine and a purine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets. It might interact with specific enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Piperidine derivatives
- Purine derivatives
- Other heterocyclic compounds
Uniqueness
This compound’s uniqueness lies in its combined piperidine and purine structure, which might confer specific biological or chemical properties not found in simpler analogs. Its specific interactions and reactivity could make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
126480-53-3 |
|---|---|
Molecular Formula |
C14H21ClN6O2 |
Molecular Weight |
340.81 g/mol |
IUPAC Name |
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H20N6O2.ClH/c1-17-12-11(13(21)18(2)14(17)22)20(9-16-12)8-10(15)19-6-4-3-5-7-19;/h9,15H,3-8H2,1-2H3;1H |
InChI Key |
IVTWNYUAQLEMMW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=N)N3CCCCC3.Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=N)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



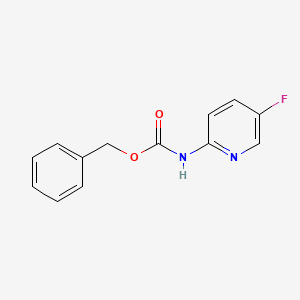
![Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1651375.png)
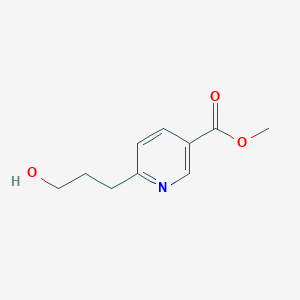
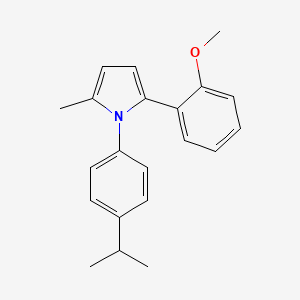
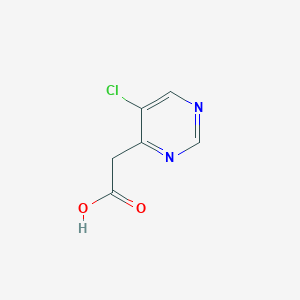
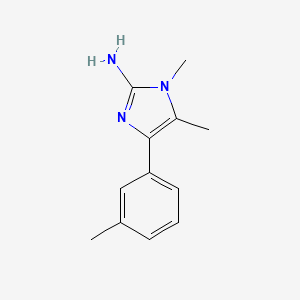
![4-[(2-Bromophenyl)methyl]-1-methylimidazol-2-amine](/img/structure/B1651386.png)
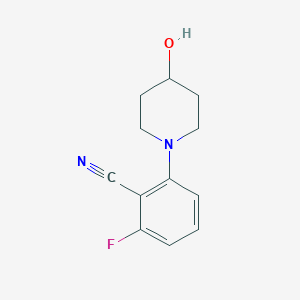
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoate](/img/structure/B1651388.png)
![N-(5-Fluoro-2-methylphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651389.png)
![N-[(4-Fluorophenyl)methyl]-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651390.png)
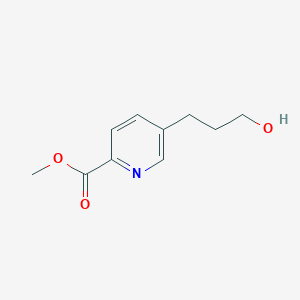
![4-[2-(4-Fluorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B1651395.png)
